2-cyano-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-cyano-N-(4-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . It is characterized by the presence of a cyano group (–CN) and a pyridine ring substituted with a methyl group at the 4-position . This compound is used in various scientific research applications, particularly in the synthesis of heterocyclic compounds .
Preparation Methods
The synthesis of 2-cyano-N-(4-methylpyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-methyl-2-aminopyridine with methyl cyanoacetate . The reaction is usually carried out under solvent-free conditions at room temperature or with gentle heating . Another method involves the use of ethyl cyanoacetate and stirring the mixture at 70°C for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-cyano-N-(4-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction:
Common reagents used in these reactions include alkyl cyanoacetates, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Scientific Research Applications
2-cyano-N-(4-methylpyridin-2-yl)acetamide is widely used in scientific research due to its versatility in forming heterocyclic compounds . Some of its applications include:
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylpyridin-2-yl)acetamide involves its ability to act as a nucleophile in various chemical reactions . The cyano group and the amide functionality allow it to participate in condensation and substitution reactions, leading to the formation of complex heterocyclic structures . These structures can interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects .
Comparison with Similar Compounds
2-cyano-N-(4-methylpyridin-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
These compounds share similar structural features but differ in their substituents on the pyridine or phenyl ring, which can influence their reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyano-N-(4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-3-5-11-8(6-7)12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWZRNAQFLUSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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